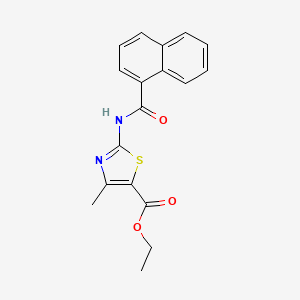![molecular formula C9H6F5NO2 B5881304 N-[3-(difluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5881304.png)
N-[3-(difluoromethoxy)phenyl]-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(difluoromethoxy)phenyl]-2,2,2-trifluoroacetamide is a compound that represents a class of organofluorine compounds characterized by their incorporation of fluorine atoms and difluoromethoxy groups. These structural motifs are known for their unique physicochemical properties, which are often leveraged in the fields of medicinal chemistry and drug discovery to modify the properties of parent compounds. The interest in such compounds has grown due to their potential applications across various industries, including pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of compounds similar to this compound involves multiple steps, including the functionalization of aromatic rings and the introduction of fluorine atoms. An example of a related synthesis approach involves the use of trifluoromethanesulfonic acid as a catalyst for coupling reactions, followed by specific reductions and functional group transformations (Yin et al., 2005).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are commonly used techniques for the structural characterization of such compounds. These techniques provide detailed information about the molecular configuration, including the arrangement of fluorine atoms and the overall geometry of the molecule. The crystal structure analysis might reveal intermolecular hydrogen bonds and other interactions that influence the compound's stability and reactivity (Gonghua Pan et al., 2016).
Chemical Reactions and Properties
Compounds with difluoromethoxy and trifluoroacetamide groups participate in various chemical reactions, reflecting their reactivity towards nucleophiles and electrophiles. Their chemical properties are significantly influenced by the presence of fluorine atoms, which can affect the compound's acidity, basicity, and overall reactivity profile. For example, the presence of fluorine can enhance the electrophilic character of adjacent carbon atoms, facilitating certain types of chemical transformations (Johnny W Lee et al., 2019).
Physical Properties Analysis
The physical properties of this compound and related compounds, such as solubility, melting point, and boiling point, are directly influenced by the molecular structure. The incorporation of fluorine atoms typically increases the compound's stability and may affect its solubility in organic solvents. These properties are crucial for determining the compound's suitability for various applications, including its use in chemical syntheses and potential pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific transformations, are essential aspects of understanding the behavior of this compound. Studies on similar compounds have shown that the electron-withdrawing effect of fluorine atoms can significantly impact the compound's reactivity, making it a valuable functional group in synthetic chemistry (Tesnim Dallagi et al., 2010).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F5NO2/c10-8(11)17-6-3-1-2-5(4-6)15-7(16)9(12,13)14/h1-4,8H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDJEICCGHXHQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5881228.png)

![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}ethanol](/img/structure/B5881246.png)

![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline](/img/structure/B5881254.png)
![N-[4-(dimethylamino)phenyl]-2-ethylbutanamide](/img/structure/B5881257.png)

![2-chloro-3-(3,3-dimethyl-2-oxobutoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5881269.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5881277.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea](/img/structure/B5881285.png)


![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]indoline](/img/structure/B5881295.png)
![methyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5881298.png)